α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Direct Comparison with 2-Chloro-5-phenylnicotinic Acid
In a direct radioligand displacement assay using human SH-EP1 cells expressing the α4β2 nAChR subtype, 2-chloro-5-(thiophen-2-yl)nicotinic acid demonstrated a binding affinity (Ki) of 30 nM against [³H]nicotine [1]. This affinity is 5.5-fold weaker than the close analog 2-chloro-5-phenylnicotinic acid, which exhibits a Ki of 5.4 nM against the same receptor subtype under comparable assay conditions [2]. The 5.5-fold difference represents a quantifiable and reproducible differentiation point for receptor subtype selectivity profiling and structure-activity relationship (SAR) optimization campaigns.
| Evidence Dimension | Binding affinity (Ki) at human α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 30 nM |
| Comparator Or Baseline | 2-Chloro-5-phenylnicotinic acid: Ki = 5.4 nM |
| Quantified Difference | 5.5-fold weaker affinity (30 nM vs 5.4 nM) |
| Conditions | Human SH-EP1 cells expressing α4β2 nAChR; radioligand: [³H]nicotine; incubation: 2 hr; detection: liquid scintillation assay |
Why This Matters
This 5.5-fold difference provides a quantitative benchmark for selecting the appropriate scaffold when tunable receptor affinity—rather than maximal potency—is required for target validation or lead optimization.
- [1] BindingDB. Entry BDBM50397890 (CHEMBL2179529). Affinity Data Ki: 30 nM. Displacement of [³H]nicotine from alpha4beta2 nAChR in human SH-EP1 cells after 2 hrs by liquid scintillation assay. View Source
- [2] BindingDB. Entry for 2-chloro-5-phenylnicotinic acid analog (CHEMBL129827). Ki = 5.4 nM at α4β2 nAChR. View Source
